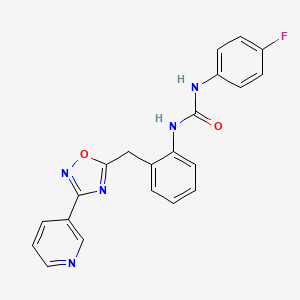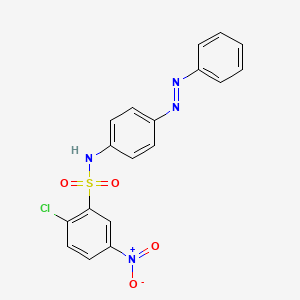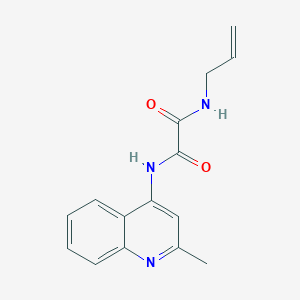![molecular formula C22H25N3O5 B2903426 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954004-80-9](/img/structure/B2903426.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, also known as BDP-9066, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized and studied extensively due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves the inhibition of various signaling pathways that are involved in disease progression. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors, including histone deacetylases and serotonin receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In cardiovascular diseases, this compound has been shown to improve cardiac function, reduce inflammation, and prevent cardiac remodeling.
Advantages and Limitations for Lab Experiments
One of the major advantages of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is its potential to be used as a therapeutic agent for various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a drug. However, there are also some limitations for lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity. Additionally, the synthesis method of this compound is complex and requires skilled personnel and specialized equipment.
Future Directions
There are several future directions for the research on N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to optimize the synthesis method to increase the yield and purity of the compound. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of this compound. Finally, the development of this compound as a drug candidate requires further investigation and clinical trials.
Conclusion:
In conclusion, this compound, also known as this compound, is a novel small molecule compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases make it a promising candidate for drug development. However, more research is needed to fully understand its pharmacokinetics, toxicity, and clinical efficacy.
Synthesis Methods
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 3-(2-phenylmorpholino)propylamine in the presence of oxalyl chloride and dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has shown promising results in various scientific research applications. It has been studied as a potential therapeutic agent for cancer, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been studied for its neuroprotective effects and potential to treat Alzheimer's disease. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce inflammation.
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c26-21(22(27)24-17-7-8-18-19(13-17)30-15-29-18)23-9-4-10-25-11-12-28-20(14-25)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,14-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFDPSLXRRWTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)



![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2903349.png)


![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2903352.png)

![3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2903355.png)

![ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2903359.png)
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903363.png)
